molecular formula C9H19NO2 B13165784 1-[3-(Aminomethyl)oxolan-3-yl]-2-methylpropan-1-ol

1-[3-(Aminomethyl)oxolan-3-yl]-2-methylpropan-1-ol

Cat. No.: B13165784
M. Wt: 173.25 g/mol
InChI Key: HTCREHXVODNKHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(Aminomethyl)oxolan-3-yl]-2-methylpropan-1-ol is a chemical compound with the molecular formula C₉H₁₉NO₂ and a molecular weight of 173.25 g/mol . This compound is characterized by the presence of an oxolane ring, an aminomethyl group, and a methylpropanol moiety. It is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Aminomethyl)oxolan-3-yl]-2-methylpropan-1-ol typically involves the reaction of oxolane derivatives with aminomethyl groups under controlled conditions.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents is also optimized to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Aminomethyl)oxolan-3-yl]-2-methylpropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[3-(Aminomethyl)oxolan-3-yl]-2-methylpropan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-(Aminomethyl)oxolan-3-yl]-2-methylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of enzymes and altering metabolic pathways .

Comparison with Similar Compounds

Uniqueness: 1-[3-(Aminomethyl)oxolan-3-yl]-2-methylpropan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields of research and industry .

Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

1-[3-(aminomethyl)oxolan-3-yl]-2-methylpropan-1-ol

InChI

InChI=1S/C9H19NO2/c1-7(2)8(11)9(5-10)3-4-12-6-9/h7-8,11H,3-6,10H2,1-2H3

InChI Key

HTCREHXVODNKHD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1(CCOC1)CN)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.